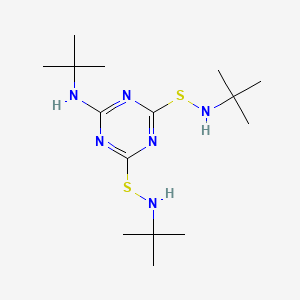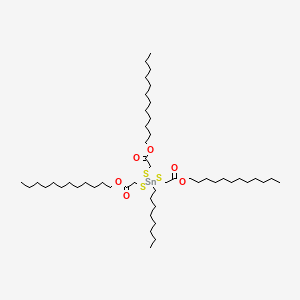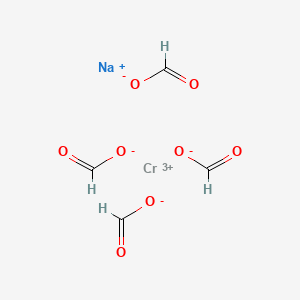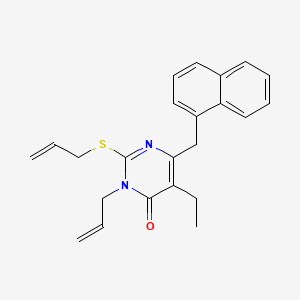
4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various functional group modifications to introduce the ethyl, naphthalenylmethyl, propenyl, and propenylthio groups. Common synthetic routes may involve:
- Alkylation reactions to introduce the ethyl group.
- Friedel-Crafts alkylation to attach the naphthalenylmethyl group.
- Olefination reactions to introduce the propenyl groups.
- Thiolation reactions to incorporate the propenylthio group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenyl groups to propyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Propyl derivatives.
- Substitution products: Various substituted pyrimidinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Naphthalenylmethyl derivatives: Compounds featuring the naphthalenylmethyl group attached to different cores.
Propenyl and propenylthio derivatives: Compounds with similar propenyl and propenylthio groups.
Uniqueness
4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
199852-52-3 |
|---|---|
Formule moléculaire |
C23H24N2OS |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
5-ethyl-6-(naphthalen-1-ylmethyl)-3-prop-2-enyl-2-prop-2-enylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C23H24N2OS/c1-4-14-25-22(26)19(6-3)21(24-23(25)27-15-5-2)16-18-12-9-11-17-10-7-8-13-20(17)18/h4-5,7-13H,1-2,6,14-16H2,3H3 |
Clé InChI |
WFCGVPCLQRGWTH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(N(C1=O)CC=C)SCC=C)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


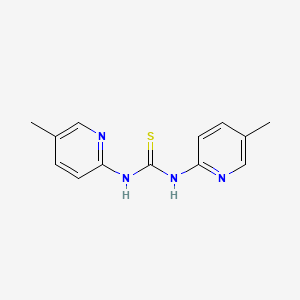



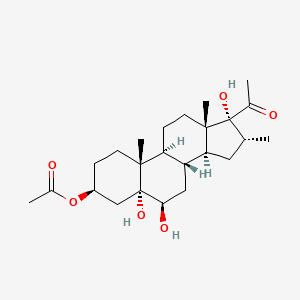

![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
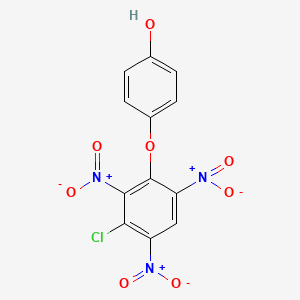
![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
